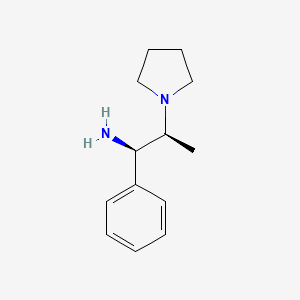

(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine

Description

(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine is a chiral amine derivative characterized by a phenyl group at the C1 position and a pyrrolizine moiety at the C2 position of a propane backbone. Its stereochemistry [(1R,2S)] confers unique pharmacological and physicochemical properties, distinguishing it from other stereoisomers and structural analogs. Synthesis typically involves asymmetric catalysis or chiral resolution, with reported yields up to 80.0% under optimized conditions .

Properties

IUPAC Name |

(1R,2S)-1-phenyl-2-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11(15-9-5-6-10-15)13(14)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10,14H2,1H3/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFCLYMKKNXXHS-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine typically involves multiple steps, starting from readily available precursors. One common method involves the use of DL-1-phenyl-2-(1-pyrrolidinyl)-1-acetone as the starting material. This compound undergoes fractionation, racemization, and reduction steps to yield the desired product. The reaction conditions are generally mild, and the process is designed to ensure high optical purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for scalability and cost-effectiveness. The process involves the use of easily recyclable resolving agents and conditions that ensure high recovery rates. The racemization step is carried out under weak basic conditions to achieve high yields, while the reduction step ensures the final product’s optical purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reduction reactions are used to convert the compound into its reduced form, often involving hydrogenation or the use of reducing agents.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but are generally optimized to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of phenylalkylamine derivatives. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Stereochemical Specificity: The (1R,2S) configuration of the target compound enhances binding affinity to monoamine transporters compared to its (1S,2R) enantiomer, which exhibits weaker interactions with serotonin receptors .

Heterocyclic Influence : Replacement of the pyrrolizine ring (unsaturated) with pyrrolidine (saturated) reduces metabolic stability due to increased susceptibility to oxidative degradation .

Research Limitations and Data Gaps

The available evidence is constrained by:

- Limited peer-reviewed studies directly comparing this compound with analogs beyond synthesis yields.

- Absence of in vivo pharmacological data for the compound, necessitating further preclinical validation.

Biological Activity

(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolizine structure, which contributes to its biological activity. Its molecular formula is , and it exhibits specific stereochemistry that may influence its interaction with biological targets.

Research indicates that this compound acts on several neurotransmitter systems. It has been studied for its agonistic effects on trace amine-associated receptor 1 (TAAR1), similar to other amphetamine derivatives. This interaction may lead to increased dopaminergic activity, which is significant in the context of neuropharmacology.

Biological Activity Summary

| Activity | Description |

|---|---|

| TAAR1 Agonism | Modulates neurotransmitter release, potentially enhancing dopaminergic signaling. |

| Neuroprotective Effects | Exhibits protective effects against neurodegeneration in preclinical models. |

| Antidepressant-Like Effects | Demonstrated efficacy in animal models for depression, indicating mood-enhancing properties. |

Neuroprotective Effects

A study published in the Journal of Neurochemistry highlighted the neuroprotective properties of this compound against oxidative stress in neuronal cells. The compound was found to reduce markers of oxidative damage and promote cell survival under stress conditions .

Antidepressant-Like Activity

In a behavioral study using rodent models, this compound exhibited significant antidepressant-like effects as measured by the forced swim test and tail suspension test. The results indicated a rapid onset of action, suggesting potential for treating acute depressive episodes .

Toxicity and Safety Profile

While the compound shows promising biological activity, safety assessments are crucial. Preliminary studies indicate a moderate toxicity profile with some adverse effects observed at high doses. Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally related amines (e.g., (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol) involves enantioselective catalysis and solvent optimization. For this compound, chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) may enhance enantiomeric purity . Temperature control (20–40°C) and inert atmospheres (argon/nitrogen) are critical to prevent racemization . Thin-layer chromatography (TLC) or HPLC with chiral columns should monitor reaction progress .

Q. Which analytical techniques are most reliable for confirming the purity and stereochemistry of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for structural confirmation. Polarimetry or circular dichroism (CD) can verify enantiomeric excess. X-ray crystallography is definitive for absolute configuration determination . High-resolution LC-MS is recommended for purity assessment (>98%) .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

- Methodology : Comparative bioactivity assays using enantiomerically pure samples (e.g., (1R,2S) vs. (1S,2R)) are necessary. Receptor-binding studies (e.g., radioligand displacement) and molecular docking simulations can elucidate stereospecific interactions. For example, the (1R,2S) configuration in norephedrine analogs shows higher adrenergic receptor affinity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for stereoisomers of this compound?

- Methodology : Meta-analyses of published data should account for variables like enantiomeric purity (often overlooked in early studies) . Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate using orthogonal methods (e.g., in vitro enzyme inhibition vs. cell-based functional assays) . Contradictions may arise from impurities or solvent effects—control for these via rigorous analytical protocols .

Q. How can environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Buffered solutions (pH 3–11) identify degradation pathways (e.g., hydrolysis of the pyrrolizino group). Arrhenius modeling predicts shelf-life under storage conditions .

Q. What advanced separation techniques are effective for isolating enantiomers at preparative scales?

- Methodology : Chiral stationary phase chromatography (CSP-HPLC) is preferred for small-scale purity. For larger scales, simulated moving bed (SMB) chromatography or enzymatic resolution (using lipases/esterases) can achieve >99% enantiomeric excess . Diastereomeric crystallization with chiral resolving agents (e.g., dibenzoyl tartaric acid) is cost-effective but requires iterative optimization .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model binding affinities and transition states. For example, the phenyl group’s π-π stacking with aromatic residues and hydrogen bonding via the propanamine moiety are critical for target engagement . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.